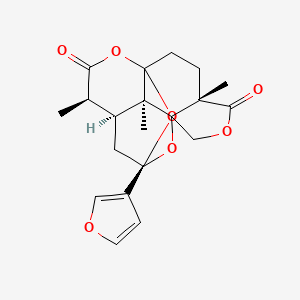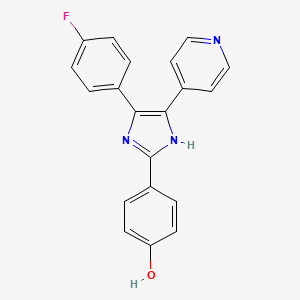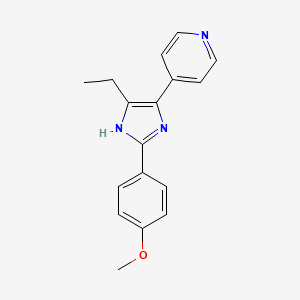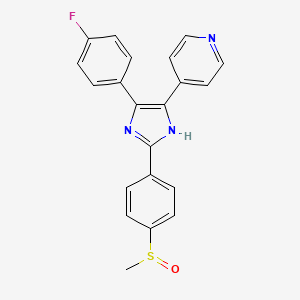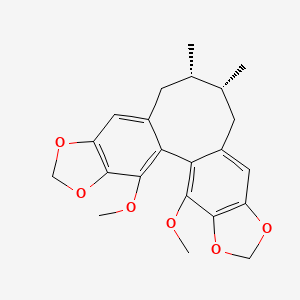
Schisandrina C
Descripción general
Descripción
Schisandrin C es un compuesto lignano que se encuentra en el fruto de la planta Schisandra chinensis, la cual es ampliamente utilizada en la medicina tradicional china. Schisandrin C es conocido por sus diversas propiedades farmacológicas, incluyendo efectos sedantes, hipnóticos, antienvejecimiento, antioxidantes e inmunomoduladores . Es uno de los principales compuestos activos dentro de Schisandra chinensis y ha sido ampliamente estudiado por sus potenciales beneficios terapéuticos .
Aplicaciones Científicas De Investigación
Schisandrin C ha sido ampliamente estudiado por sus aplicaciones de investigación científica en varios campos, incluyendo química, biología, medicina e industria.
Química: En química, Schisandrin C se utiliza como compuesto modelo para estudiar las propiedades químicas y la reactividad de los compuestos lignanos.
Biología: En biología, Schisandrin C se estudia por sus efectos en los procesos celulares y las vías de señalización.
Medicina: En medicina, Schisandrin C se investiga por sus potenciales beneficios terapéuticos en el tratamiento de diversas enfermedades, incluyendo enfermedades hepáticas, trastornos neurodegenerativos y enfermedades cardiovasculares.
Industria: En la industria, Schisandrin C se utiliza en la formulación de suplementos dietéticos y productos herbales.
Mecanismo De Acción
El mecanismo de acción de Schisandrin C implica su interacción con varios objetivos moleculares y vías de señalización. Schisandrin C ejerce sus efectos a través de la modulación de las vías antioxidantes y antiinflamatorias. Se ha demostrado que reduce la producción de especies reactivas de oxígeno (ROS) e inhibe la liberación de citocinas proinflamatorias como el factor de necrosis tumoral alfa (TNF-α) y la interleucina 6 (IL-6) . Además, Schisandrin C activa la vía del factor 2 relacionado con el factor eritroide 2 nuclear (Nrf2), que desempeña un papel crucial en la defensa celular contra el estrés oxidativo .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Schisandrin C interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit anti-inflammatory properties by regulating inflammatory signaling pathways and mitigating the production and release of inflammatory factors such as TNF-α, IL-6, IL-1β, NO, PGE2 . The bioavailability of schisandrin C is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy .
Cellular Effects
Schisandrin C has been shown to have various effects on different types of cells and cellular processes. It has been found to enhance mitochondrial biogenesis and autophagy in C2C12 skeletal muscle cells . It also inhibits inflammatory molecules and reduces reactive oxygen species (ROS) even in the presence of H2O2 . Furthermore, it has been shown to enhance insulin secretion in response to high glucose levels with no toxic effects on INS-1 cells .
Molecular Mechanism
At the molecular level, schisandrin C exerts its effects through various mechanisms. It has been shown to interfere with the PI3K/AKT/mTOR autophagy pathway . This compound also regulates the translocation of nuclear factor kappa B (NF-κB) and nuclear factor erythroid 2-related factor-2 (Nrf-2) to the nucleus, followed by inhibition of the mitogen-activated protein kinase (MAPK) pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of schisandrin C have been observed over time. For instance, when the concentration of schisandrin C was 200 μM, the cell survival for QSG-7701 was 73.2 ± 2.4% . This suggests that schisandrin C could have long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of schisandrin C vary with different dosagesFor instance, Schizandrin A has shown anti-inflammatory activity in animal models of acute inflammation .
Metabolic Pathways
Schisandrin C is involved in various metabolic pathways. Research has demonstrated that schisandrin undergoes non-prototypical metabolism, where CYP3A and CYP2C11 enzymes may act as the primary metabolizers . Hydroxylation and demethylation pathways are believed to be the main metabolic routes for schisandrin .
Transport and Distribution
The transport and distribution of schisandrin C within cells and tissues have been studied. It has been found that schisandrin C could permeate the cell membrane
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Schisandrin C involucra varios pasos, incluyendo la extracción del compuesto del fruto de Schisandra chinensis. El proceso de extracción generalmente involucra el uso de solventes orgánicos como etanol o metanol para aislar los compuestos lignanos. Los compuestos extraídos luego se purifican usando técnicas cromatográficas como la cromatografía líquida de alta resolución (HPLC) para obtener Schisandrin C puro .
Métodos de Producción Industrial
La producción industrial de Schisandrin C sigue procesos similares de extracción y purificación, pero a mayor escala. El fruto de Schisandra chinensis se cosecha y procesa para extraer los compuestos lignanos. Los compuestos extraídos se someten a una purificación cromatográfica a gran escala para aislar Schisandrin C. El compuesto purificado se formula luego en varios productos farmacéuticos para uso terapéutico .
Análisis De Reacciones Químicas
Tipos de Reacciones
Schisandrin C experimenta varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas .
Reactivos y Condiciones Comunes
Reacciones de Oxidación: Schisandrin C puede experimentar reacciones de oxidación en presencia de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reacciones de Reducción: Las reacciones de reducción de Schisandrin C implican el uso de agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Reacciones de Sustitución: Schisandrin C puede experimentar reacciones de sustitución con varios nucleófilos o electrófilos.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, reducidos y sustituidos de Schisandrin C. Estos derivados a menudo se estudian por sus propiedades farmacológicas mejoradas y potenciales aplicaciones terapéuticas .
Comparación Con Compuestos Similares
Schisandrin C se compara con otros compuestos lignanos similares que se encuentran en Schisandra chinensis, incluyendo Schisandrin, Gomisin A, Gomisin G, Schisantherin A y Schisantherin B . Si bien estos compuestos comparten propiedades farmacológicas similares, Schisandrin C es único en su estructura molecular específica y su capacidad para modular vías de señalización distintas . La comparación destaca la singularidad de Schisandrin C en términos de sus propiedades químicas y su potencial terapéutico .
Lista de Compuestos Similares
- Schisandrin
- Gomisin A
- Gomisin G
- Schisantherin A
- Schisantherin B
Propiedades
IUPAC Name |
(12S,13R)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O6/c1-11-5-13-7-15-19(27-9-25-15)21(23-3)17(13)18-14(6-12(11)2)8-16-20(22(18)24-4)28-10-26-16/h7-8,11-12H,5-6,9-10H2,1-4H3/t11-,12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBWBWWADZJXID-TXEJJXNPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4CC1C)OCO5)OC)OC)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C[C@@H]1C)OCO5)OC)OC)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61301-33-5 | |
| Record name | Schizandrin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061301335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 61301-33-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SCHISANDRIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8754W6B3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Schisandrin C and where is it found?
A1: Schisandrin C is a dibenzocyclooctadiene lignan primarily isolated from the fruits of the Schisandra chinensis plant, also known as Wu Wei Zi. [] It is one of the key bioactive compounds found in this traditional Chinese medicinal plant.
Q2: What are the traditional uses of Schisandra chinensis fruits?
A2: Schisandra chinensis fruits have long been used in traditional Chinese medicine as a tonic and antitussive agent. [, , ] Recent research has focused on its potential hepatoprotective and adaptogenic properties. []
Q3: How does Schisandrin C exert its hepatoprotective effects?
A3: Schisandrin C has been shown to protect liver cells from damage induced by various toxins, including carbon tetrachloride (CCl4) and D-galactosamine. [, , , ] This protective effect is attributed, in part, to its antioxidant properties, as it inhibits lipid peroxidation induced by CCl4 and other free radical generators. [, ] Additionally, it promotes the expression of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH). [, ]
Q4: Does Schisandrin C influence glucose metabolism?
A4: Yes, Schisandrin C has been shown to improve glucose uptake in HepG2 cells, a human liver cancer cell line. [] This effect is attributed to its ability to stimulate glucose uptake into peripheral tissues, potentially contributing to its antidiabetic properties. [] It has also been shown to enhance insulin secretion in pancreatic β-cells and improve glucose uptake in skeletal muscle cells, suggesting a multi-faceted approach to glucose regulation. []
Q5: How does Schisandrin C interact with cellular pathways to exert its effects?
A5: Schisandrin C interacts with several cellular pathways. For instance, it activates the Nrf2 signaling pathway, leading to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC). [] Additionally, it can regulate macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. [] This shift is mediated by the inhibition of the Swiprosin-1/IFN-γ-Rβ signaling pathway. []
Q6: Does Schisandrin C have any effect on cell proliferation and apoptosis?
A6: Yes, Schisandrin C has demonstrated anti-cancer activity by inhibiting the growth of various human cancer cell lines, including leukemia, hepatocellular carcinoma, breast cancer, and nasopharyngeal carcinoma cells. [, , ] This inhibitory effect is associated with cell cycle arrest at the G1 phase and the induction of apoptosis. [] Schisandrin C downregulates the expression of cyclins and cyclin-dependent kinases (CDKs) involved in cell cycle progression and upregulates the CDK inhibitor p21. [] It also activates the caspase cascade, leading to apoptosis. []
Q7: What is the impact of structural modifications on the activity of Schisandrin C?
A7: Structure-activity relationship (SAR) studies suggest that the presence of a methylenedioxy group in the dibenzocyclooctane skeleton of Schisandrin C plays a crucial role in its antihepatotoxic activity. [] Additionally, the stereochemistry of Schisandrin C and related lignans influences their potency and selectivity. [, , ] For example, the R(+) enantiomers of deoxyschisandrin and γ-schizandrin showed higher activity in reversing multidrug resistance in cancer cells compared to their S(-) counterparts. []
Q8: What are the potential applications of Schisandrin C in drug development?
A8: Schisandrin C shows promise in developing new therapeutic agents for various diseases due to its diverse pharmacological activities. These include:
- Liver diseases: Its potent hepatoprotective and antioxidant properties make it a potential candidate for treating liver diseases like hepatitis, fatty liver disease, and liver fibrosis. [, , , , ]
- Diabetes: Its ability to enhance insulin secretion and improve glucose uptake suggests potential for developing antidiabetic drugs. [, ]
- Cancer: Its anti-proliferative and apoptosis-inducing effects on various cancer cell lines make it a potential candidate for developing anti-cancer agents. [, , ]
- Neurodegenerative diseases: Schisandrin C and related dibenzocyclooctadiene lignans protect neuronal cells from toxicity induced by beta-amyloid and homocysteine, suggesting potential for treating Alzheimer's disease. []
Q9: What analytical techniques are used to study Schisandrin C?
A9: Various analytical techniques are employed to isolate, characterize, and quantify Schisandrin C. These include:
- Extraction: Supercritical fluid extraction (SFE) using CO2 and traditional solvent extraction methods have been used to extract Schisandrin C and other lignans from Schisandra chinensis fruits and seeds. [, ]
- Chromatography: High-performance liquid chromatography (HPLC) coupled with various detectors like ultraviolet (UV) and mass spectrometry (MS) is widely used to separate and quantify Schisandrin C in plant extracts and biological samples. [, , , , , , ]
- Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy, including 1D and 2D experiments, along with mass spectrometry (MS) and circular dichroism (CD) spectroscopy, are essential tools for structural elucidation and stereochemical analysis of Schisandrin C and related lignans. [, , , , ]
Q10: Are there any challenges in developing Schisandrin C as a therapeutic agent?
A10: Despite its promising bioactivities, several challenges remain in translating Schisandrin C into a clinically viable drug. These include:
- Low natural abundance: Schisandrin C is present in relatively low concentrations in Schisandra chinensis fruits, making it challenging to obtain sufficient quantities for large-scale production. [, ]
- Solubility and bioavailability: Schisandrin C has limited solubility in aqueous solutions, which can hinder its absorption and bioavailability. [, ] Further research on formulation strategies and drug delivery systems is needed to overcome this limitation.
- Potential toxicity and side effects: While Schisandrin C is generally considered safe, detailed toxicological studies are required to assess its potential long-term effects and safety profile. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


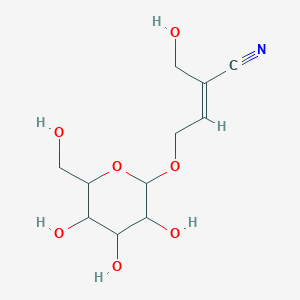

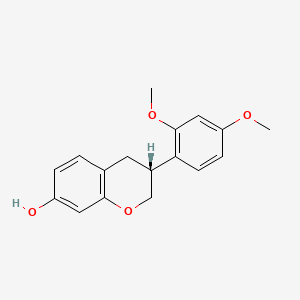
![(20Z,22Z)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B1681481.png)
![(19E,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1681482.png)
